molecular formula C14H19FN2O B2858076 N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide CAS No. 1284442-17-6

N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide

Cat. No.: B2858076
CAS No.: 1284442-17-6
M. Wt: 250.317
InChI Key: OELIDEZVSVPEMT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide is a chemical compound with the molecular formula C14H19FN2O . It is structurally related to fentanyl, a potent synthetic opioid .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to an acetamide group, which is further connected to a fluorophenyl group . The molecular weight of this compound is 250.31 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.31 . Additional physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Mechanism of Action

Fub-amb acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, mood, and appetite. Fub-amb binds to these receptors and activates them, leading to the release of neurotransmitters that produce its psychoactive effects.
Biochemical and Physiological Effects:
Fub-amb has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been shown to have anti-inflammatory and anti-cancer properties. However, Fub-amb can also produce adverse effects, such as tachycardia, hypertension, and respiratory depression.

Advantages and Limitations for Lab Experiments

Fub-amb has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, Fub-amb also has some limitations, including its potential for producing adverse effects and its limited solubility in water.

Future Directions

There are several potential future directions for research on Fub-amb. One area of interest is its potential use as an analgesic and anti-inflammatory agent. Another area of research is its potential use in the treatment of cancer, as it has been shown to have anti-cancer properties. Additionally, further studies are needed to better understand the mechanism of action of Fub-amb and its potential for producing adverse effects.

Synthesis Methods

Fub-amb can be synthesized through various methods, including the reaction of 4-fluorobenzyl chloride with 3-piperidin-1-ylpropan-1-amine in the presence of a base. The resulting product is then acetylated using acetic anhydride to yield Fub-amb. Other methods include the use of indazole as a starting material and the reaction with 4-fluorobenzyl chloride and piperidine.

Scientific Research Applications

Fub-amb has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, and appetite. Fub-amb has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-piperidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-13-5-3-11(4-6-13)10-17-14(18)8-12-2-1-7-16-9-12/h3-6,12,16H,1-2,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIDEZVSVPEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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